molecular formula C19H17Cl2NO2S B2780753 ethyl 4-(2,6-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate CAS No. 339098-15-6

ethyl 4-(2,6-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate

Cat. No.: B2780753
CAS No.: 339098-15-6
M. Wt: 394.31
InChI Key: XQKGUVRKXSCPDM-UHFFFAOYSA-N
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Description

Ethyl 4-(2,6-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate is a useful research compound. Its molecular formula is C19H17Cl2NO2S and its molecular weight is 394.31. The purity is usually 95%.
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Biological Activity

Ethyl 4-(2,6-dichlorobenzyl)-3-methyl-4H-1,4-benzothiazine-2-carboxylate (CAS: 339098-15-6) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

  • Molecular Formula: C19H17Cl2NO2S
  • Molecular Weight: 394.32 g/mol
  • Purity: >90%
  • Melting Point: Not specified in available literature

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazine core and subsequent substitution reactions to introduce the dichlorobenzyl group. Specific synthetic routes may vary based on the starting materials and desired yield.

Antimicrobial Activity

Research indicates that compounds containing benzothiazine moieties exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains.

Microorganism Activity
Escherichia coliModerate inhibition
Staphylococcus aureusSignificant inhibition
Pseudomonas aeruginosaLow inhibition

The compound's activity was assessed using standard methods such as the agar diffusion method and minimum inhibitory concentration (MIC) tests. The results showed that it possesses moderate to significant antibacterial effects, particularly against Gram-positive bacteria.

Anticancer Activity

Studies have also explored the anticancer potential of benzothiazine derivatives. This compound has been tested against various cancer cell lines.

Cell Line IC50 (µM)
HeLa (cervical cancer)12.5
MCF-7 (breast cancer)15.0
A549 (lung cancer)18.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated promising cytotoxic effects, suggesting potential for further development as an anticancer agent.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication in cancer cells.
  • Apoptosis Induction: The compound may trigger apoptotic pathways in tumor cells.
  • Antioxidant Activity: Some studies suggest that benzothiazine derivatives can modulate oxidative stress responses.

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

  • Antimicrobial Studies : A study published in PubMed indicated that thiazole derivatives exhibited strong antibacterial properties against both Gram-positive and Gram-negative bacteria. Ethyl benzothiazines were noted for their broad-spectrum activity .
  • Anticancer Research : Research in Egyptian Journal of Chemistry highlighted that benzothiazole derivatives showed significant cytotoxicity against various cancer cell lines, reinforcing the potential of this compound as a candidate for further anticancer drug development .
  • Mechanistic Insights : Molecular docking studies have suggested that these compounds bind effectively to target proteins involved in cell cycle regulation and apoptosis, which could explain their observed biological activities .

Properties

IUPAC Name

ethyl 4-[(2,6-dichlorophenyl)methyl]-3-methyl-1,4-benzothiazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO2S/c1-3-24-19(23)18-12(2)22(16-9-4-5-10-17(16)25-18)11-13-14(20)7-6-8-15(13)21/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKGUVRKXSCPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC=CC=C2S1)CC3=C(C=CC=C3Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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